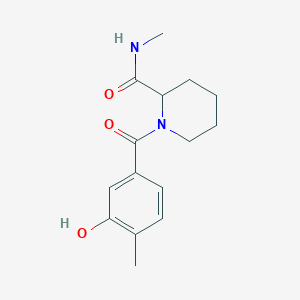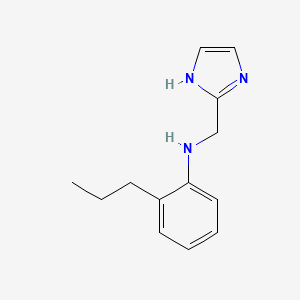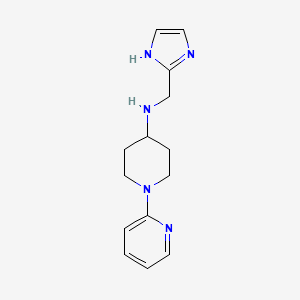![molecular formula C12H13N3O4S B7588369 N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7588369.png)
N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide, also known as NSC 319726, is a synthetic compound that has been widely used in scientific research. It is a member of the oxazole family and belongs to the class of sulfonamide compounds. NSC 319726 has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation.
Wirkmechanismus
The exact mechanism of action of N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes such as carbonic anhydrases and matrix metalloproteinases. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation and cancer.
Biochemical and Physiological Effects
N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrases, which are enzymes that play a role in regulating acid-base balance in the body. N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tissue remodeling and cancer progression. Moreover, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Moreover, it has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to the use of N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 in lab experiments. It has been shown to have low solubility in water, which may limit its use in certain experiments. Moreover, its exact mechanism of action is not fully understood, which may limit its use in certain studies.
Zukünftige Richtungen
N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 has several potential future directions for scientific research. It may be further studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. Moreover, its exact mechanism of action may be further elucidated to better understand its potential therapeutic effects. Furthermore, the synthesis of N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 may be optimized to improve its purity and solubility in water for better use in lab experiments.
Synthesemethoden
The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 involves the reaction between 4-aminobenzenesulfonamide and 2-bromoethyl-2-oxazoline in the presence of a base such as potassium carbonate. The reaction leads to the formation of N-[2-(4-sulfamoylphenyl)ethyl]-2-oxazoline, which is then hydrolyzed to N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 by treatment with sodium hydroxide. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 has also been studied for its anti-inflammatory and antioxidant properties. Moreover, it has been shown to have potential therapeutic effects in diabetes by improving glucose tolerance and insulin sensitivity.
Eigenschaften
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c13-20(17,18)10-3-1-9(2-4-10)5-7-14-12(16)11-6-8-19-15-11/h1-4,6,8H,5,7H2,(H,14,16)(H2,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVONNQLVPOIDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NOC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7588290.png)
![1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7588297.png)
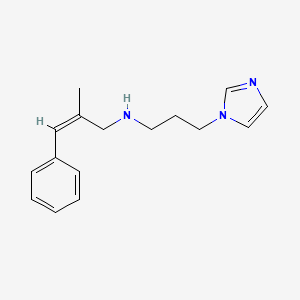
![4-Chloro-3-[(2,5-dimethylphenyl)methylamino]benzamide](/img/structure/B7588305.png)
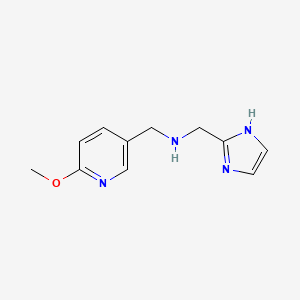
![N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7588324.png)
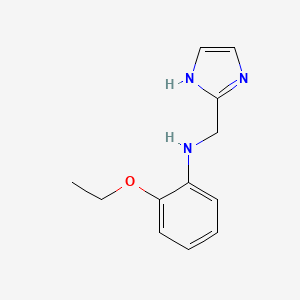

![(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7588361.png)

